5-Bromo-3,4-difluoro-2-methoxybenzoic acid
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Overview
Description
5-Bromo-3,4-difluoro-2-methoxybenzoic acid is an organic compound with the molecular formula C8H5BrF2O3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,4-difluoro-2-methoxybenzoic acid typically involves the bromination and fluorination of a methoxybenzoic acid precursor. One common method includes the following steps:
Methoxylation: The methoxy group can be introduced via methylation using dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,4-difluoro-2-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, esters, and other aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-3,4-difluoro-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3,4-difluoro-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups on the benzene ring influences its reactivity and binding affinity to various biological targets. These interactions can lead to the modulation of enzymatic activities, inhibition of cell proliferation, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,3-difluoro-4-methoxybenzoic acid
- 3,4-Difluoro-2-methoxybenzoic acid
- 5-Bromo-2,3-difluorobenzoic acid
- 2-Bromo-5-methoxybenzoic acid
Uniqueness
5-Bromo-3,4-difluoro-2-methoxybenzoic acid is unique due to the specific arrangement of bromine, fluorine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
5-Bromo-3,4-difluoro-2-methoxybenzoic acid is a fluorinated aromatic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom and two fluorine atoms attached to a methoxy-substituted benzoic acid structure. The presence of these halogens significantly influences its chemical properties, including lipophilicity and metabolic stability.
Biological Activities
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Antimicrobial Properties :
- Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its fluorinated structure enhances binding affinity to microbial targets, potentially leading to improved efficacy compared to non-fluorinated analogs.
- In agricultural studies, this compound has shown effectiveness in inhibiting certain plant pathogens, such as Cytospora mandshurica and Coniella diplodiella, which are known to affect crops .
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Anti-inflammatory Effects :
- The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, making it a candidate for therapeutic applications in diseases characterized by excessive inflammation.
- Enzyme Inhibition :
The biological effects of this compound are attributed to its interaction with molecular targets:
- Binding Affinity : The fluorine atoms increase the compound's binding affinity to enzymes and receptors, enhancing its biological activity.
- Signal Transduction Modulation : Upon binding to its target, the compound may inhibit signal transduction pathways or alter gene expression profiles, leading to therapeutic effects .
Research Findings
Several studies have been conducted to assess the biological activity of this compound:
Case Studies
- Agricultural Application :
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Pharmaceutical Development :
- In medicinal chemistry research, the compound was synthesized and tested for anti-inflammatory properties. It was found to reduce pro-inflammatory cytokine production in cultured cells, suggesting a promising avenue for drug development targeting inflammatory diseases.
Properties
Molecular Formula |
C8H5BrF2O3 |
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Molecular Weight |
267.02 g/mol |
IUPAC Name |
5-bromo-3,4-difluoro-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H5BrF2O3/c1-14-7-3(8(12)13)2-4(9)5(10)6(7)11/h2H,1H3,(H,12,13) |
InChI Key |
UXBBHVBRNGVXEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1C(=O)O)Br)F)F |
Origin of Product |
United States |
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